MFCD06640687
Description
Properties
IUPAC Name |
(2Z)-2-[5-benzyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-17-8-10-18(11-9-17)28-23(30)21(13-16-5-2-1-3-6-16)32-24(28)20(14-26)22(29)27-15-19-7-4-12-31-19/h1-12,21H,13,15H2,(H,27,29)/b24-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAAWKVCXBJRRP-GFMRDNFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CO3)S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06640687 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions typically occur under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle significant volumes of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD06640687 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
MFCD06640687 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which MFCD06640687 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes, which are the basis for its various applications. Detailed studies are conducted to understand these mechanisms and to optimize the compound’s efficacy in different contexts.
Comparison with Similar Compounds
Chemical Identification :
- CAS Number : 56469-02-4
- MDL Number : MFCD02258901
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- IUPAC Name: 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Physicochemical Properties :
- Boiling Point : 385.5±25.0 °C (Predicted)
- Hydrogen Bond Acceptors/Donors: 3 / 1
- Topological Polar Surface Area (TPSA) : 46.2 Ų
- Log P (Octanol-Water Partition Coefficient): 0.99 (XLOGP3)
- Solubility: Water: 2.58 mg/mL (ESOL) Ethanol: 1.34 mg/mL SILICOS-IT: 2.94 mg/mL
- Bioavailability : Moderate (Score: 0.55)
- Synthetic Accessibility : 2.07 (Scale: 1 = Easy, 10 = Difficult) .
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with MFCD02258901, primarily through variations in hydroxyl/methoxy group positioning or ring substitutions.
Table 1: Key Properties of MFCD02258901 and Similar Compounds
| Compound (CAS/MDL) | Similarity Score | Molecular Formula | Molecular Weight | TPSA (Ų) | Log P | Solubility (Water, mg/mL) | Bioavailability Score |
|---|---|---|---|---|---|---|---|
| MFCD02258901 (56469-02-4) | - | C₉H₉NO₂ | 163.17 | 46.2 | 0.99 | 2.58 | 0.55 |
| 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 113615-03-9) | 0.93 | C₉H₉NO₂ | 163.17 | 46.2 | 0.50 | 3.12 | 0.55 |
| 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 105954-47-0) | 0.89 | C₉H₉NO₂ | 163.17 | 46.2 | 0.85 | 1.98 | 0.55 |
| 4-Hydroxy-2,3-dihydroisoindol-1-one (CAS 5448-92-6) | 0.84 | C₈H₇NO₂ | 149.15 | 49.3 | 0.72 | 4.20 | 0.55 |
| 6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 105954-46-9) | 0.83 | C₁₀H₁₁NO₂ | 177.20 | 46.2 | 1.15 | 1.05 | 0.55 |
Key Findings:
Structural Modifications :
- Hydroxyl vs. Methoxy Groups : MFCD02258901 contains a methoxy group at position 5, whereas analogs like CAS 113615-03-9 and 105954-47-0 feature hydroxyl groups at positions 6 and 7, respectively. This substitution reduces hydrogen-bonding capacity, increasing lipophilicity (Log P = 0.99 vs. 0.50–0.85) .
- Methyl Substitution : CAS 105954-46-9 introduces a methyl group at position 2, increasing molecular weight (177.20 vs. 163.17) and reducing aqueous solubility (1.05 mg/mL vs. 2.58 mg/mL) .
Bioactivity and Pharmacokinetics :
- All compounds exhibit moderate bioavailability (Score: 0.55) due to similar TPSA values (~46–49 Ų).
- CAS 5448-92-6 (4-Hydroxy-2,3-dihydroisoindol-1-one) shows higher water solubility (4.20 mg/mL) owing to its smaller aromatic system and additional hydrogen-bonding sites .
Synthetic Routes: MFCD02258901: Requires alkylation of hydroxyl precursors (e.g., iodomethane or dimethyl sulfate) under basic conditions . Hydroxy Analogs: Synthesized via direct oxidation or hydroxylation of parent isoquinolinones, often requiring protective groups to prevent over-oxidation .
Functional and Industrial Relevance
- Pharmaceutical Applications : MFCD02258901 and its analogs are intermediates in synthesizing kinase inhibitors and neuroprotective agents. The methoxy group in MFCD02258901 enhances metabolic stability compared to hydroxylated analogs .
- Material Science : These compounds serve as ligands in coordination chemistry, with methoxy derivatives offering better solubility in organic solvents for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
